molecular formula C18H11ClN2O2 B7789452 2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7789452
M. Wt: 322.7 g/mol
InChI Key: ZXGJJJDALGHADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and mechanical grinding methods are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile include other indole derivatives and halogenated hydrocarbons. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .

Uniqueness

This compound is unique due to its specific chemical structure and the particular reactions it undergoes. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

2-(3-chloro-4-methylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c1-10-6-7-11(8-14(10)19)21-15(9-20)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJJJDALGHADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.